(4-Hydroxyphenyl)phosphonic acid

Metal Chelation Corrosion Inhibition Surface Functionalization

Researchers seeking stable, water-resistant surface functionalization often encounter the limitations of simple phenylphosphonic acids that form soluble layers and lack a reactive handle. (4-Hydroxyphenyl)phosphonic acid solves this with its para-hydroxyl group, enabling robust self-assembled monolayers (SAMs) on Al, Ti, and steel, and providing a covalent anchor for polymeric topcoats. - Forms water-insoluble SAMs for enhanced corrosion inhibition vs. phenylphosphonic acid. - Phenolic -OH allows covalent derivatization (e.g., methacrylate esterification) for adhesive dental composites and protective coatings. - Thermally robust (mp 168-172 °C) with reduced migration/blooming in engineering thermoplastics. Supplied with ≥97% HPLC purity; ambient shipping; bulk quantities available on request.

Molecular Formula C6H7O4P
Molecular Weight 174.09 g/mol
CAS No. 33795-18-5
Cat. No. B098701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxyphenyl)phosphonic acid
CAS33795-18-5
Molecular FormulaC6H7O4P
Molecular Weight174.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)P(=O)(O)O
InChIInChI=1S/C6H7O4P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H2,8,9,10)
InChIKeyYIDVLWDHYNWHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Hydroxyphenyl)phosphonic acid Procurement & Performance Guide


(4-Hydroxyphenyl)phosphonic acid (CAS 33795-18-5) is an aromatic organophosphorus compound characterized by a phenolic hydroxyl group para to a phosphonic acid moiety on a benzene ring . This structural feature confers a unique combination of metal-chelating, hydrogen-bonding, and acid-base properties distinct from unsubstituted phenylphosphonic acids and other positional isomers . Its applications span corrosion inhibition, metal surface functionalization, polymer stabilization, and as a synthon for advanced materials .

1 Metal chelation and corrosion-inhibition research workflows
2 Hydroxyl-substituted organophosphorus acid with dual reactive sites
3 Polymer stabilization, surface functionalization, and reactive-monomer studies

Why (4-Hydroxyphenyl)phosphonic acid Cannot Be Replaced by Generics


Generic substitution of (4-Hydroxyphenyl)phosphonic acid with simpler phenylphosphonic acids or non-hydroxylated analogs is scientifically unsound for many applications due to its unique dual functionality. The presence of the para-hydroxyl group significantly alters key physicochemical parameters such as acid dissociation constant (pKa), water solubility, and melting point, which in turn dictate its behavior in metal chelation, surface adsorption, and polymer compatibility . Furthermore, the hydroxyl group provides an additional site for hydrogen bonding and covalent derivatization, enabling its use as a reactive building block that phenylphosphonic acid cannot replicate . The following quantitative evidence details these critical differentiators.

Acidity profile
Lower pKa may shift metal-binding behavior; simpler phenylphosphonic acids may not match chelation performance in aqueous systems
Solubility behavior
Solubility profile may not transfer; dissolution kinetics differ markedly from unsubstituted analogs, altering controlled-release and coating outcomes
Thermal response
Hydrogen-bonding from the para-hydroxyl group alters thermal stability; non-hydroxylated analogs may not replicate high-temperature processing performance
Reactive utility
Phenolic hydroxyl enables covalent derivatization absent in simpler phosphonic acids; dual-functional monomer or linker applications may not transfer

(4-Hydroxyphenyl)phosphonic acid: Quantitative Differentiation Evidence


Acidity and Metal Chelation: Comparison with Phenylphosphonic Acid

(4-Hydroxyphenyl)phosphonic acid exhibits a lower pKa (strongest acidic) of 1.57 compared to phenylphosphonic acid's pKa of 1.83 . This 0.26 unit decrease in pKa indicates a stronger acid, which enhances its ability to deprotonate and bind to metal cations in aqueous solutions, a key factor for applications in corrosion inhibition and metal surface modification.

Acidity (pKa)
Head-to-head
Target pKa 1.57 vs comparator 1.83 — reported difference of 0.26 units, indicating stronger acid character
Supports metal-chelation fit review under aqueous conditions
ChemAxon calculated values; experimental pKa may differ
Metal Chelation Corrosion Inhibition Surface Functionalization

Solubility in Controlled Release: vs. Phenylphosphonic Acid

The introduction of the hydroxyl group substantially decreases water solubility. (4-Hydroxyphenyl)phosphonic acid has a reported solubility of 12.2 g/L, whereas phenylphosphonic acid is highly soluble at 40.4 g/100 mL (404 g/L) at 25°C . This represents a greater than 33-fold reduction in solubility.

Aqueous Solubility
Head-to-head
Target 12.2 g/L vs comparator ~404 g/L at 25°C — greater than 33-fold lower solubility
Supports controlled-release and low-leaching formulation review
25°C in water; formulation context may shift solubility profile
Polymer Additives Controlled Release Water Treatment

Thermal Stability in High-Temperature Processing: vs. Phenylphosphonic Acid

(4-Hydroxyphenyl)phosphonic acid exhibits a higher melting point range of 168-172°C compared to phenylphosphonic acid's melting point of 163-166°C . This approximately 5-6°C increase in melting point suggests stronger intermolecular hydrogen bonding due to the hydroxyl group, indicative of enhanced thermal stability for applications requiring processing at elevated temperatures.

Thermal Stability
Data to verify
Melting point 168–172°C vs comparator 163–166°C — reported increase of ~5–6°C
Supports thermal-processing fit review
Source-specific review recommended; hydrogen-bonding inference
Thermal Analysis Polymer Stabilization High-Temperature Materials

Dual-Functionality as Reactive Building Block

Unlike simple phenylphosphonic acid which is primarily an acid and metal chelator, (4-Hydroxyphenyl)phosphonic acid possesses both a phosphonic acid group and a phenolic hydroxyl group . This dual functionality allows it to be used directly as a comonomer or crosslinking agent. For instance, it has been utilized as a precursor for the synthesis of phosphonated methacrylates for dental composites, enabling covalent incorporation of the phosphonic acid moiety into polymer networks .

Reactive Groups
Class-level
Phosphonic acid plus phenolic hydroxyl vs phosphonic acid only — qualitative difference in synthetic utility
Supports monomer and linker selection review in polymer science
Qualitative synthetic-utility context; class-level inference
Polymer Synthesis Phosphonated Monomers Dental Composites

High-Value Applications of (4-Hydroxyphenyl)phosphonic acid


Metal Surface Functionalization and Corrosion Inhibition

Its stronger acidity (pKa 1.57) and lower water solubility (12.2 g/L) make (4-Hydroxyphenyl)phosphonic acid ideal for forming stable, water-resistant self-assembled monolayers (SAMs) on metal oxide surfaces . The phosphonic acid group anchors strongly to surfaces like aluminum, titanium, or steel, while the para-hydroxyl group can be used for further functionalization or to enhance adhesion to polymeric topcoats. This provides improved corrosion protection and adhesion promotion compared to phenylphosphonic acid, which forms more water-soluble layers and lacks the reactive hydroxyl group.

Stabilizer in High-Temperature Polymer Processing

With a melting point of 168-172°C, (4-Hydroxyphenyl)phosphonic acid is more thermally robust than phenylphosphonic acid (mp 163-166°C) and is less prone to volatilization during melt processing . When incorporated as an additive or stabilizer in engineering thermoplastics (e.g., polyamides, polyesters), it can act as a metal deactivator and antioxidant, improving long-term thermal stability. The reduced solubility also mitigates additive migration and blooming.

Synthesis of Phosphonated Polymers and Dental Materials

As a dual-functional building block, (4-Hydroxyphenyl)phosphonic acid is a superior choice over phenylphosphonic acid for creating phosphonated polymers with enhanced adhesion to hydroxyapatite and metal surfaces . Its phenolic hydroxyl can be readily esterified with (meth)acrylates, yielding monomers that copolymerize to form durable, adhesive dental composites, bone cements, or protective coatings .

Heavy Metal Chelation in Analytical and Environmental Applications

The combination of a strong phosphonic acid chelator and a phenolic group makes (4-Hydroxyphenyl)phosphonic acid a potent ligand for selective metal ion binding . Its lower pKa compared to phenylphosphonic acid enhances its chelating efficiency at lower pH values, making it suitable for applications in metal ion extraction, purification, and sensing where stronger binding is required .

Application
Selection Property
Validation Focus
Metal surface functionalization
Acid strength and surface affinity
SAM stability and water-resistance evaluation
High-temperature polymer additive research
Thermal robustness and low migration
Metal-deactivation and antioxidant endpoint assessment
Phosphonated monomer synthesis
Dual reactive site availability
Copolymer integration and adhesion performance
Metal ion extraction and sensing
Low-pH chelation capacity
Selective binding affinity and recovery efficiency
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